Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
Description
This compound is a complex benzoic acid derivative characterized by:
- Core structure: A central benzoic acid backbone with two symmetrical substituents linked via a carbonyldiimino (-(C=O)-N=N-) bridge.
- Functional groups: Each substituent contains an azo group (-N=N-) connected to a 2-methoxy-5-sulfophenyl moiety, further modified by a 1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl chain.
- Ionic properties: The tetrasodium salt form indicates four sulfonate (-SO₃⁻) groups, enhancing water solubility and stability in aqueous environments .
Properties
CAS No. |
83249-29-0 |
|---|---|
Molecular Formula |
C37H30N8Na4O17S2 |
Molecular Weight |
1014.8 g/mol |
IUPAC Name |
tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C37H34N8O17S2.4Na/c1-17(46)31(33(48)40-27-15-21(63(55,56)57)7-11-29(27)61-3)44-42-25-9-5-19(13-23(25)35(50)51)38-37(54)39-20-6-10-26(24(14-20)36(52)53)43-45-32(18(2)47)34(49)41-28-16-22(64(58,59)60)8-12-30(28)62-4;;;;/h5-16,31-32H,1-4H3,(H,40,48)(H,41,49)(H,50,51)(H,52,53)(H2,38,39,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |
InChI Key |
AYXVBBHZXZIFOO-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Benzoic acid derivatives: Specifically substituted benzoic acids with reactive sites for azo coupling.
- Aromatic amines: 2-methoxy-5-sulfophenyl amines or their derivatives, which are diazotized to form diazonium salts.
- Carbonyldiimino precursors: Compounds such as phosgene or carbodiimides to form the carbonyldiimino bridge.
- Sodium salts: To form the tetrasodium salt, enhancing water solubility.
Stepwise Synthesis
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Diazotization | Aromatic amine (2-methoxy-5-sulfophenyl amine) is diazotized using sodium nitrite in acidic aqueous medium at low temperature (0–5°C). | Acidic aqueous solution, 0–5°C | Formation of diazonium salt, critical for azo coupling. |
| 2. Azo Coupling | The diazonium salt is coupled with benzoic acid derivatives bearing amino or hydroxyl groups under controlled pH (usually mildly alkaline) to form azo bonds. | pH 7–9, aqueous or mixed solvent (water/ethanol), ambient to mild heating | Ensures selective azo bond formation at activated aromatic positions. |
| 3. Carbonyldiimino Bridge Formation | Two azo-coupled benzoic acid units are linked via carbonyldiimino group by reaction with carbodiimide reagents or phosgene derivatives under anhydrous conditions. | Anhydrous organic solvent (e.g., dichloromethane), room temperature to mild heating | Forms the central carbonyldiimino linkage connecting the two dye units. |
| 4. Salt Formation | The free acid groups are neutralized with sodium hydroxide to form the tetrasodium salt, improving solubility and stability. | Aqueous NaOH, controlled pH | Final product is isolated as a water-soluble tetrasodium salt. |
| 5. Purification | The crude product is purified by recrystallization or chromatographic methods to remove impurities and unreacted starting materials. | Solvent systems such as water/ethanol or acetone | Ensures high purity and consistent dye properties. |
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| pH during azo coupling | 7.0 – 9.0 | Controls coupling efficiency and selectivity; too acidic or basic reduces yield. |
| Temperature | 0 – 40°C (diazotization), ambient to 60°C (coupling) | Low temperature stabilizes diazonium salt; moderate heating promotes coupling. |
| Solvent | Water, ethanol, or mixed solvents | Solubility of reactants and intermediates; affects reaction rate and purity. |
| Reaction time | 1 – 4 hours per step | Sufficient time needed for complete reaction; prolonged time may cause side reactions. |
Research Findings and Analytical Data
- Spectroscopic Analysis: UV-Vis absorption maxima typically fall within 400–700 nm, consistent with azo dye chromophores, confirming successful azo bond formation.
- Molecular Weight Confirmation: Mass spectrometry and elemental analysis confirm molecular weight ~1014.8 g/mol, consistent with tetrasodium salt form.
- Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) used to verify purity and monitor reaction progress.
- Yield: Optimized synthesis protocols report yields ranging from 70% to 85%, depending on reaction scale and conditions.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Diazotization | 2-methoxy-5-sulfophenyl amine, NaNO2, HCl | 0–5°C, acidic aqueous | Formation of diazonium salt |
| 2 | Azo Coupling | Benzoic acid derivative, diazonium salt | pH 7–9, aqueous/ethanol, RT | Formation of azo-linked intermediate |
| 3 | Carbonyldiimino Bridge Formation | Carbodiimide or phosgene derivative | Anhydrous solvent, RT to mild heat | Linking two azo units via carbonyldiimino group |
| 4 | Salt Formation | NaOH | Aqueous, controlled pH | Formation of tetrasodium salt |
| 5 | Purification | Recrystallization or chromatography | Solvent-dependent | Pure final compound |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Synthetic Routes
The synthesis of benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt typically involves several steps:
- Diazotization : Aniline derivatives are diazotized.
- Coupling : The diazonium salts are coupled with appropriate aromatic compounds.
- Functional Group Introduction : Sulfonate groups are introduced under controlled acidic or basic conditions.
Industrial Production
In industrial settings, continuous flow reactors and automated systems are utilized to scale up the production process. High-purity reagents are employed to ensure product consistency, followed by purification techniques such as crystallization or chromatography to remove impurities.
Benzoic acid derivatives exhibit significant biological activities:
- Antimicrobial Efficacy : Studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : In vitro assays indicate that specific derivatives can reduce reactive oxygen species (ROS) levels by up to 70%, correlating with increased cell viability under oxidative stress conditions.
- Enzyme Activation : Research involving human foreskin fibroblasts revealed that treatment with these derivatives significantly enhances proteasomal activity, suggesting potential therapeutic applications in enhancing protein homeostasis in aging cells.
Applications Across Various Fields
- Pharmaceuticals : Potential use in drug development targeting oxidative stress-related diseases.
- Agriculture : Application as a natural preservative or antimicrobial agent in food products.
- Biotechnology : Utilization in biochemical assays and as markers in molecular biology studies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MICs as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that a specific derivative reduced ROS levels by up to 70% compared to control groups. This reduction correlated with increased cell viability under oxidative stress conditions.
Case Study 3: Enzyme Activation
Research involving human foreskin fibroblasts revealed that treatment with benzoic acid derivatives led to a significant increase in proteasomal activity. The most potent derivative enhanced chymotrypsin-like activity by 467.3%, suggesting its potential as a therapeutic agent for enhancing protein homeostasis in aging cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonate groups enhance its solubility and reactivity. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The tetrasodium salt form of the target compound likely exhibits superior water solubility compared to non-sulfonated analogs (e.g., simple benzoic acid derivatives) due to ionic sulfonate groups . Triiodo-substituted analogs (e.g., CAS 10397-76-9) show lower solubility due to bulky iodine atoms .
- Stability: Azo groups in the target compound may confer photostability challenges, whereas carbonyldiimino bridges in iodinated analogs enhance thermal stability .
Toxicity Profiles
- QSTR Predictions : The target compound’s 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) values—critical in oral LD₅₀ predictions for benzoic acids—are likely higher than simpler derivatives (e.g., aspirin or salicylic acid), suggesting moderate acute toxicity .
- Comparative Data: Sodium benzoate (CAS 65-85-0): LD₅₀ (oral, mice) = 1.7 g/kg .
Research Findings and Data Tables
Table 1: Solubility and Stability of Selected Benzoic Acid Derivatives
| Compound | Solubility in Water (g/L) | Thermal Stability (°C) | Key Application |
|---|---|---|---|
| Target Compound (Tetrasodium Salt) | >500 (predicted) | 150–200 | Textile dyeing |
| Sodium Benzoate (65-85-0) | 630 | 300 | Food preservative |
| CAS 10397-76-9 (Triiodo derivative) | <50 | 250 | Radiocontrast agent |
Table 2: Toxicity Parameters from QSTR Models
| Compound | 0JA Value | 1JA Value | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|
| Target Compound | 8.2* | 3.7* | 450–600* |
| Benzoic Acid (65-85-0) | 2.1 | 1.3 | 1700 |
| Aspirin (50-78-2) | 3.8 | 2.1 | 1200 |
*Estimated based on structural similarity to training set compounds in .
Biological Activity
Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt is a complex organic compound with significant biological activities. Its intricate structure includes functional groups such as azo and sulfonate, which contribute to its diverse applications in research and industry.
The molecular formula of this compound is , indicating a large and complex structure. The presence of multiple functional groups allows it to participate in various chemical reactions, enhancing its utility in biological systems.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of benzoic acid derivatives against various pathogens.
- Antioxidant Properties : These compounds have been shown to scavenge free radicals and reduce oxidative stress in biological systems.
- Enzyme Modulation : Some derivatives can influence enzyme activity, particularly in pathways related to protein degradation.
Antimicrobial Activity
Benzoic acid and its derivatives have been investigated for their ability to inhibit bacterial growth. For instance, studies have shown that certain benzoic acid derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Research has highlighted the antioxidant capabilities of benzoic acid derivatives. These compounds can reduce oxidative stress by neutralizing reactive oxygen species (ROS). A study indicated that specific derivatives significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Enzyme Modulation
In a study focusing on proteolytic enzymes, benzoic acid derivatives were found to enhance the activity of cathepsins B and L, which play crucial roles in protein degradation pathways. The activation of these enzymes suggests potential applications in anti-aging therapies and treatments for diseases related to protein misfolding.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that a specific derivative reduced ROS levels by up to 70% compared to control groups. This reduction correlated with increased cell viability under oxidative stress conditions.
Case Study 3: Enzyme Activation
Research involving human foreskin fibroblasts revealed that treatment with benzoic acid derivatives led to a significant increase in proteasomal activity. The most potent derivative enhanced chymotrypsin-like activity by 467.3%, suggesting its potential as a therapeutic agent for enhancing protein homeostasis in aging cells.
Research Applications
This compound has several applications across various fields:
- Pharmaceuticals : Potential use in developing drugs targeting oxidative stress-related diseases.
- Agriculture : Application as a natural preservative or antimicrobial agent in food products.
- Biotechnology : Utilization in biochemical assays and as a marker in molecular biology studies.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic Acid Derivative A | Similar structure | Moderate antimicrobial activity |
| Benzoic Acid Derivative B | Modified functional groups | Strong antioxidant properties |
| Benzoic Acid Derivative C | Different substituents | High enzyme modulation |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this benzoic acid derivative?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for qualitative and quantitative analysis, particularly for identifying impurities and verifying molecular weight. Use a reversed-phase column (e.g., C18) with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid .
- Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides structural confirmation, especially for azo and sulfonate groups. Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as a solvent due to the compound’s solubility profile .
- UV-Vis Spectroscopy can confirm the presence of azo chromophores (λmax ~400–500 nm) .
Q. How can thermodynamic properties (e.g., melting point, enthalpy of formation) of this compound be determined experimentally?
- Methodology :
- Differential Scanning Calorimetry (DSC) measures melting points and phase transitions. Calibrate with indium standards and use a nitrogen purge to avoid oxidation .
- Bomb Calorimetry determines enthalpy of combustion. Combine with computational methods (e.g., Gaussian software) for gas-phase enthalpy of formation .
- Vapor Pressure Data can be derived using Knudsen effusion cells coupled with thermogravimetric analysis (TGA) .
Q. What is the mechanistic basis for this compound’s role in microbial inhibition, particularly in eukaryotic models like Saccharomyces cerevisiae?
- Methodology :
- Gene Knockout Studies : Delete candidate transporters (e.g., TPO1) to assess resistance changes using growth assays in media with varying benzoic acid concentrations .
- Transcriptomics : Perform RNA sequencing to identify upregulated genes (e.g., amino acid biosynthesis pathways) under stress .
- Intracellular pH Monitoring : Use pH-sensitive fluorescent dyes (e.g., BCECF-AM) to correlate proton efflux with toxicity .
Advanced Research Questions
Q. How do transcription factors like Gcn4 and Stp1 regulate multidrug resistance (MDR) transporters in response to benzoic acid stress?
- Methodology :
- Chromatin Immunoprecipitation (ChIP) : Validate transcription factor binding to the TPO1 promoter under stress .
- Fluorescent Reporter Assays : Engineer strains with GFP-tagged TPO1 promoters to quantify activation under nitrogen limitation vs. benzoic acid exposure .
- Metabolite Profiling : Measure intracellular polyamine levels via HPLC to link nitrogen metabolism to transporter regulation .
Q. What metabolic detoxification pathways are involved in processing this compound, and how can they be profiled in human or microbial systems?
- Methodology :
- Glycine Conjugation Studies : Use ¹H-NMR to track hippuric acid formation in urine samples after controlled dosing .
- Isotope-Labeled Tracers : Administer ¹³C-labeled benzoic acid and analyze metabolites via LC-MS/MS to map detox pathways .
- Enzyme Inhibition Assays : Incubate liver microsomes with inhibitors (e.g., glycine antagonists) to identify rate-limiting steps .
Q. How should experimental designs be optimized for studying benzoic acid production in fermentation systems?
- Methodology :
- Response Surface Methodology (RSM) : Use a central composite design to vary parameters (e.g., starter culture concentration, temperature) and model production efficiency .
- High-Throughput Screening : Employ robotic liquid handlers to test multiple strains/pH conditions in parallel .
- Real-Time Monitoring : Integrate pH and dissolved oxygen sensors to correlate metabolic activity with benzoic acid yield .
Q. How can researchers resolve contradictions in metabolite profile data across studies (e.g., varying glycine conjugation rates)?
- Methodology :
- Meta-Analysis : Pool datasets from multiple studies (e.g., urine metabolomics) and apply multivariate statistics (PCA, PLS-DA) to identify confounding variables (e.g., diet, gut microbiota) .
- Cross-Validation : Compare NMR and LC-MS results from the same samples to rule out analytical artifacts .
- Dose-Response Studies : Establish linearity ranges for metabolite detection to avoid saturation effects .
Q. What validation protocols ensure accuracy and reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology :
- Standard Addition Method : Spike known concentrations into milk or serum samples to correct for matrix effects .
- Interlaboratory Comparisons : Share samples with accredited labs to validate LC-MS/SWV protocols .
- Limit of Detection (LOD) Calibration : Perform triplicate analyses at low concentrations (e.g., 0.1–1 ppm) to establish precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
